Methyl 2-amino-5-methylhex-4-enoate
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Overview
Description
Methyl 2-amino-5-methylhex-4-enoate is an organic compound with the molecular formula C8H15NO2. It is a derivative of hexenoic acid and contains both an amino group and an ester functional group. This compound is of interest in various fields of chemistry and biology due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-amino-5-methylhex-4-enoate can be synthesized through several methods. One common approach involves the reaction of 2-amino-5-methylhex-4-enoic acid with methanol in the presence of an acid catalyst. This esterification reaction typically requires heating under reflux conditions to drive the reaction to completion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microreactors and optimized reaction conditions can lead to a more sustainable and scalable production method .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-5-methylhex-4-enoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitrile compounds.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents such as acyl chlorides or anhydrides are used for amide formation.
Major Products Formed
Oxidation: Nitro or nitrile derivatives.
Reduction: Alcohols.
Substitution: Amides and other substituted derivatives.
Scientific Research Applications
Methyl 2-amino-5-methylhex-4-enoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-amino-5-methylhex-4-enoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-amino-5-methylhex-2-enoate: Similar structure but with a different position of the double bond.
2-amino-5-methylhex-4-enoic acid: The acid form of the compound.
Methyl 2,2-dimethylhex-5-enoate: A related ester with additional methyl groups.
Uniqueness
Methyl 2-amino-5-methylhex-4-enoate is unique due to its specific combination of functional groups and the position of the double bond. This unique structure imparts distinct reactivity and potential biological activity, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
methyl 2-amino-5-methylhex-4-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-6(2)4-5-7(9)8(10)11-3/h4,7H,5,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDIJKDUECLPZEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC(C(=O)OC)N)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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